Methyl 2-cyano-3-methylbutanoate

Medicinal Chemistry Process Chemistry Physicochemical Optimization

Methyl 2-cyano-3-methylbutanoate (CAS 52752-25-7) is an α-branched cyanoacetate ester with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol, featuring a cyano group and a methyl ester group attached to the same α-carbon which also bears an isopropyl substituent. This unique α-branched architecture confers distinct reactivity and steric profiles compared to linear or unsubstituted cyanoacetates, positioning it as a strategic building block for the construction of sterically congested, isopropyl-containing molecular scaffolds.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 52752-25-7
Cat. No. B3181075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyano-3-methylbutanoate
CAS52752-25-7
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC(C)C(C#N)C(=O)OC
InChIInChI=1S/C7H11NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,1-3H3
InChIKeyREICVYSXMMFKMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Cyano-3-Methylbutanoate (CAS 52752-25-7) – A Reactive Cyanoacetate for Precision Organic Synthesis


Methyl 2-cyano-3-methylbutanoate (CAS 52752-25-7) is an α-branched cyanoacetate ester with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol, featuring a cyano group and a methyl ester group attached to the same α-carbon which also bears an isopropyl substituent . This unique α-branched architecture confers distinct reactivity and steric profiles compared to linear or unsubstituted cyanoacetates, positioning it as a strategic building block for the construction of sterically congested, isopropyl-containing molecular scaffolds . The compound exhibits a predicted density of 0.996±0.06 g/cm³ and an octanol-water partition coefficient (LogP) of approximately 1.4, indicating moderate lipophilicity suitable for partitioning across diverse reaction media [1].

Beyond Methyl Cyanoacetate: Why Methyl 2-Cyano-3-Methylbutanoate is Irreplaceable for Isopropyl-Substituted Scaffolds


The α-isopropyl substitution in Methyl 2-cyano-3-methylbutanoate creates a sterically hindered active methylene center that cannot be replicated by simple linear cyanoacetates such as methyl cyanoacetate (CAS 105-34-0) or ethyl cyanoacetate (CAS 105-56-6). This substitution fundamentally alters two critical reaction parameters: pKa and alkylation selectivity [1]. Compared to unsubstituted methyl cyanoacetate, which is highly susceptible to double alkylation and polymerization, the α-isopropyl group in Methyl 2-cyano-3-methylbutanoate provides substantial steric shielding that enforces mono-alkylation and mitigates undesired side reactions during nucleophilic substitutions and condensations . Substituting this compound with a different α-branched cyanoacetate—such as ethyl 2-cyano-3-methylbutanoate (CAS 3213-49-8)—introduces an ethyl ester moiety which confers a higher molecular weight (155.19 g/mol), a higher boiling point (211 °C), and a higher LogP (XlogP ≈ 1.7) . These differences directly impact reaction volatility profiles, downstream purification requirements, and final product properties, making direct substitution impractical without extensive re-optimization of synthetic protocols and regulatory filings [2].

Quantitative Differentiation Evidence: Methyl 2-Cyano-3-Methylbutanoate vs. In-Class Comparators


Molecular Weight and Lipophilicity Reduction: Methyl vs. Ethyl Ester for Streamlined Purification and PK Modulation

Methyl 2-cyano-3-methylbutanoate (CAS 52752-25-7) exhibits a lower molecular weight and reduced lipophilicity compared to its direct ethyl ester analog, ethyl 2-cyano-3-methylbutanoate (CAS 3213-49-8) [1]. Specifically, the methyl ester has a molecular weight of 141.17 g/mol and a LogP of 1.4, while the ethyl ester has a molecular weight of 155.19 g/mol and a calculated XlogP of 1.7 [1]. This 14 g/mol reduction in molecular weight and ΔLogP of -0.3 can be critical in drug discovery, where lower molecular weight and LogP are often correlated with improved drug-likeness and favorable pharmacokinetic properties per Lipinski's Rule of Five [2].

Medicinal Chemistry Process Chemistry Physicochemical Optimization

Volatility Profile: Methyl Ester Offers Distinct Physical Form and Handling Advantages Over Less Volatile Ethyl Ester

The methyl ester functionality in Methyl 2-cyano-3-methylbutanoate (CAS 52752-25-7) imparts a significantly lower boiling point compared to the corresponding ethyl ester, ethyl 2-cyano-3-methylbutanoate (CAS 3213-49-8) [1]. The target compound has a reported boiling point of 37-38 °C at a reduced pressure of 5 Torr [1]. In stark contrast, the ethyl ester analog has a boiling point of 211 °C at near-atmospheric pressure (739 Torr) and a flash point of 82.9±5.2 °C . This substantial difference in volatility and physical state—the methyl ester is likely a volatile liquid even under mild vacuum, whereas the ethyl ester is a higher-boiling liquid—directly impacts purification strategies and large-scale handling .

Process Development Purification Distillation

Hydrolytic Stability: α-Isopropyl Substituent Shields Ester from Premature Hydrolysis in Basic Conditions

The α-isopropyl group in Methyl 2-cyano-3-methylbutanoate provides critical steric hindrance that slows the rate of base-catalyzed ester hydrolysis compared to less substituted α-cyanoacetates like methyl cyanoacetate (CAS 105-34-0) [1]. Studies on the ionization thermodynamics of α-substituted cyanoacetic acids demonstrate that alkyl substitution at the α-carbon significantly influences the acidity and, consequently, the hydrolytic susceptibility of the ester group [1]. This steric protection ensures that the ester functionality remains intact during alkylation and condensation reactions that are typically performed under basic conditions, thereby preventing the formation of unwanted carboxylic acid byproducts and improving overall reaction yield and purity .

Reaction Selectivity Synthetic Robustness Stability

Enantioselective Synthesis: Methyl 2-Cyano-3-Methylbutanoate as a Prochiral Precursor to Valuable β²-Amino Esters

Methyl 2-cyano-3-methylbutanoate (CAS 52752-25-7) serves as a direct prochiral precursor to methyl 3-amino-2-isopropylpropanoate (a β²-amino ester) via catalytic hydrogenation [1]. A documented hydrogenation procedure using palladium on activated charcoal (Pd/C) under H₂ atmosphere (1.01 MPa) in methanol at 25.0 °C for 20.0 hours converts the nitrile group to a primary amine while leaving the ester intact [1]. The resulting β²-amino ester, methyl 3-amino-2-isopropylpropanoate, was subsequently employed in a lipase-catalyzed kinetic resolution to yield enantiomerically enriched N-Boc-protected derivatives with enantiomeric excesses (ee) ranging from 76% to 95% [2]. This specific transformation leverages the unique α-isopropyl architecture to install a chiral center at the β-position, a structural motif highly valued in peptidomimetic drug design and the synthesis of conformationally constrained amino acid building blocks [2].

Asymmetric Synthesis Peptidomimetics Chiral Building Blocks

Optimized Research and Industrial Application Scenarios for Methyl 2-Cyano-3-Methylbutanoate (CAS 52752-25-7)


Synthesis of Conformationally Constrained β²-Amino Acid Derivatives for Peptidomimetic Drug Discovery

Medicinal chemists designing peptidomimetics or protease inhibitors should prioritize Methyl 2-cyano-3-methylbutanoate (CAS 52752-25-7) for the direct installation of a chiral α-isopropyl-β-amino acid motif [1]. As established in Section 3, this compound is a proven prochiral precursor to methyl 3-amino-2-isopropylpropanoate, which can be resolved to high enantiomeric purity (76-95% ee) [1]. The resulting β²-amino esters are valuable for creating conformationally restricted peptide backbones that resist proteolytic degradation, a critical attribute for developing orally bioavailable peptide-based therapeutics [2].

Process Chemistry: Strategic Selection of Methyl Ester for Low-Energy Purification and Reduced Solvent Footprint

Process chemists developing large-scale synthetic routes should select the methyl ester variant of 2-cyano-3-methylbutanoate (CAS 52752-25-7) when a volatile intermediate is advantageous [1]. The quantitative evidence presented in Section 3 demonstrates that this compound's boiling point (37-38 °C at 5 Torr) is significantly lower than its ethyl ester counterpart, enabling gentler, more energy-efficient vacuum distillation for purification [1]. This physical property facilitates the removal of the compound as a volatile byproduct or its isolation as a pure intermediate, thereby reducing solvent usage and energy consumption in downstream processing steps compared to higher-boiling analogs [2].

Alkylation Reactions Requiring Mono-Selectivity and Hydrolytic Stability in Basic Media

Synthetic chemists performing base-catalyzed alkylations should specify Methyl 2-cyano-3-methylbutanoate (CAS 52752-25-7) over unsubstituted cyanoacetates to prevent over-alkylation and ester hydrolysis [1]. As inferred from class-level evidence in Section 3, the α-isopropyl substituent provides crucial steric shielding that enforces mono-alkylation and protects the ester group from nucleophilic attack by hydroxide or alkoxide ions [1]. This inherent robustness translates to higher yields of the desired α-alkylated product and minimizes the formation of intractable byproduct mixtures, which is especially critical in the synthesis of complex natural products or pharmaceutical intermediates where protecting group economy is paramount [2].

Lead Optimization: Prioritizing Lower Lipophilicity and Molecular Weight for Improved ADME Profiles

Medicinal chemists in the lead optimization phase should prioritize the methyl ester (CAS 52752-25-7) over the corresponding ethyl ester (CAS 3213-49-8) when seeking to minimize lipophilicity and molecular weight in a candidate series [1]. The quantitative comparison in Section 3 shows that the methyl ester offers a ΔLogP of -0.3 and a molecular weight reduction of 14 g/mol relative to its ethyl ester analog [1][2]. In the context of drug design, this difference can be decisive for maintaining favorable solubility, reducing off-target binding, and improving overall compliance with predictive ADME (Absorption, Distribution, Metabolism, Excretion) models such as Lipinski's Rule of Five [3].

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